Cas no 1017502-16-7 (2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide)

2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide 化学的及び物理的性質
名前と識別子
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- 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide
- LS-05950
- STK256647
- 2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- AKOS005423771
- EN300-68911
- G22509
- 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide, AldrichCPR
- 1017502-16-7
- MFCD08685646
- CHEMBL4555896
- Z287484230
- CS-0217134
- ALBB-018013
- W1V
- 2-(trimethyl-1H-pyrazol-4-yl)acetamide
- 1H-pyrazole-4-acetamide, 1,3,5-trimethyl-
-
- MDL: MFCD08685646
- インチ: InChI=1S/C8H13N3O/c1-5-7(4-8(9)12)6(2)11(3)10-5/h4H2,1-3H3,(H2,9,12)
- InChIKey: JQSGNNVZAVLVHV-UHFFFAOYSA-N
- ほほえんだ: CC1=NN(C(C)=C1CC(N)=O)C
計算された属性
- せいみつぶんしりょう: 167.105862047g/mol
- どういたいしつりょう: 167.105862047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.9Ų
- 疎水性パラメータ計算基準値(XlogP): -0.2
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: 175-177 °CEnamineEN300-68911
- ふってん: 368.9±30.0 °C at 760 mmHg
- フラッシュポイント: 176.9±24.6 °C
- じょうきあつ: 0.0±0.8 mmHg at 25°C
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険カテゴリコード: 22
- セキュリティの説明: H303+H313+H333
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危険物標識:
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-68911-0.1g |
2-(trimethyl-1H-pyrazol-4-yl)acetamide |
1017502-16-7 | 95% | 0.1g |
$87.0 | 2023-02-13 | |
Enamine | EN300-68911-2.5g |
2-(trimethyl-1H-pyrazol-4-yl)acetamide |
1017502-16-7 | 95% | 2.5g |
$465.0 | 2023-02-13 | |
TRC | B535880-250mg |
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide |
1017502-16-7 | 250mg |
$ 295.00 | 2022-06-07 | ||
abcr | AB379502-1g |
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide; . |
1017502-16-7 | 1g |
€317.00 | 2025-03-19 | ||
Aaron | AR00HAA3-10g |
2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide |
1017502-16-7 | 95% | 10g |
$1829.00 | 2023-12-16 | |
Ambeed | A295639-1g |
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide |
1017502-16-7 | 95+% | 1g |
$267.0 | 2024-04-26 | |
Aaron | AR00HAA3-100mg |
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide |
1017502-16-7 | 95% | 100mg |
$145.00 | 2025-03-31 | |
Aaron | AR00HAA3-2.5g |
2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide |
1017502-16-7 | 95% | 2.5g |
$665.00 | 2023-12-16 | |
A2B Chem LLC | AI05375-500mg |
2-(1,3,5-Trimethyl-1h-pyrazol-4-yl)acetamide |
1017502-16-7 | 95% | 500mg |
$241.00 | 2024-04-20 | |
A2B Chem LLC | AI05375-1g |
2-(1,3,5-Trimethyl-1h-pyrazol-4-yl)acetamide |
1017502-16-7 | 95% | 1g |
$300.00 | 2024-04-20 |
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide 関連文献
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Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142
-
Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
-
9. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamideに関する追加情報
Professional Introduction to Compound with CAS No. 1017502-16-7 and Product Name: 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide
Compound with the CAS number 1017502-16-7 and the product name 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide represents a significant area of interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in drug discovery and molecular medicine. The pyrazole moiety, a heterocyclic aromatic compound, is particularly noteworthy for its versatility in medicinal chemistry, offering a scaffold that can be modified to yield bioactive molecules with diverse pharmacological properties.
The 1,3,5-Trimethyl-1H-pyrazol-4-yl substituent in the compound's structure contributes to its distinctive chemical profile. This group is known for its stability and ability to interact with biological targets in a manner that can modulate physiological processes. The acetamide functional group further enhances the compound's potential as a pharmacophore, enabling interactions with enzymes and receptors that are critical in therapeutic interventions. Together, these structural elements make 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide a promising candidate for further exploration in the development of novel therapeutic agents.
Recent advancements in the field of chemical biology have highlighted the importance of heterocyclic compounds like pyrazoles in drug design. These compounds are valued for their ability to mimic natural biological structures and interact with biological systems in a targeted manner. The 1,3,5-Trimethyl-1H-pyrazol-4-yl moiety, in particular, has been extensively studied for its role in modulating inflammatory pathways and neurotransmitter systems. This has led to investigations into its potential as an anti-inflammatory agent and a regulator of central nervous system function.
In the realm of pharmaceutical research, 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide has been explored for its potential therapeutic applications. Studies have demonstrated that derivatives of this compound exhibit inhibitory effects on various enzymes and receptors involved in diseases such as cancer, diabetes, and neurodegenerative disorders. The pyrazole scaffold allows for modifications that can fine-tune the pharmacological properties of the molecule, making it adaptable to different therapeutic needs.
The synthesis of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide involves multi-step organic reactions that highlight the compound's synthetic accessibility. The process typically begins with the preparation of the pyrazole derivative followed by functional group transformations to introduce the acetamide moiety. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications.
One of the most compelling aspects of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide is its potential as a lead compound for drug development. Researchers have leveraged computational modeling and high-throughput screening techniques to identify derivatives with enhanced bioactivity and reduced toxicity. These efforts have led to promising candidates that are being evaluated in preclinical studies for their efficacy against various diseases.
The structural versatility of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide also makes it a valuable tool in chemical biology research. Its ability to interact with biological targets provides insights into molecular mechanisms underlying various diseases. By studying how this compound affects cellular processes, scientists can gain a deeper understanding of disease pathogenesis and develop more effective therapeutic strategies.
Future directions in the study of 2-(1,3,5-Trimethyl-1H-pyrazol-4-y acetamide) include exploring its role in drug delivery systems and combination therapies. The compound's structural features make it an ideal candidate for formulation into nanoparticles or other delivery vehicles that can enhance bioavailability and targeted action. Additionally, combination therapies involving 2-(1 ,3 ,5 -Trimethyl - 1 H - py razol - 4 - y l )acet amide with other drugs may offer synergistic effects that improve treatment outcomes.
In conclusion, 2 -( 1 , 3 , 5 - Trim ethyl - 1 H - py ra z ol - 4 - y l )a c et am ide (CAS No. 1017502 -16 -7 ) is a structurally intriguing compound with significant potential in pharmaceutical research . Its unique combination of functional groups and biological activity makes it a valuable asset in the development of novel therapeutics . As research continues to uncover new applications for this compound , it is likely to play an increasingly important role in addressing some of today's most pressing medical challenges .
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